Compound Description: Iguratimod (N-[3-(acetamido)-4-oxo-6-phenoxy-4H-chromen-7-yl]methanesulfonamide) is a disease-modifying antirheumatic drug used to treat rheumatoid arthritis. []
Relevance: Iguratimod shares the core 4H-chromen ring system with the target compound, 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]isoleucinate. Both compounds possess a phenoxy group at position 3 and modifications at position 7 of the 4H-chromen ring. []
T-614
Compound Description: T-614 (N-(3-formylamino-4-oxo-6-phenoxy-4H-chromen-7-yl)methanesulfonamide) is a novel antirheumatic drug clinically proven effective for treating rheumatoid arthritis (RA). [, ] T-614 exhibits immunosuppressive effects by inhibiting nuclear factor-kappaB (NF-κB) activation and the transcription of pro-inflammatory cytokines like IL-6, IL-8, and MCP-1. [] Additionally, T-614 moderately inhibits the proliferation and differentiation of fibroblast-like synoviocytes (FLS), particularly by affecting c-fos and COX-2 gene expression in osteoarthritis (OA). []
Relevance: T-614 shares the core 4H-chromen ring structure with the target compound, 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]isoleucinate. Both compounds feature a phenoxy group at position 3 and a methanesulfonamide substituent at position 7 of the 4H-chromen ring. [, ]
M2
Compound Description: M2 (N-[3-(acetamido)-4-oxo-6-phenoxy-4H-chromen-7-yl]methanesulfonamide) is a major metabolite of Iguratimod, primarily metabolized by CYP2C9 and CYP2C19 enzymes. []
Relevance: M2 shares the core 4H-chromen structure with the target compound, 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]isoleucinate. Both compounds possess a phenoxy group at position 3 and a methanesulfonamide substituent at position 7 of the 4H-chromen ring. []
Amide derivatives of 5-amino-4-hydroxy-8-(1H-indol-5-yl)octan-2,7-substituted
Compound Description: These compounds are a class of molecules investigated for their potential as renin inhibitors in treating hypertension. [] The general structure includes a central octan chain with varying substituents, including an indole ring.
Relevance: While these amide derivatives do not share the core 4H-chromen structure of the target compound, 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]isoleucinate, they are included as related compounds due to the presence of an amide group, a common structural motif in medicinal chemistry. [] Further research is needed to explore potential connections between these compounds and the target compound's activity.
Apoptosis-inducing agents
Compound Description: This research explores two groups of compounds (Group 1 and Group 2) designed to induce apoptosis for potential use in treating cancer, immune diseases, and autoimmune diseases. [] These compounds feature a complex structure with multiple aromatic rings and varying substituents.
Relevance: While structurally diverse, these apoptosis-inducing agents are considered related compounds to 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]isoleucinate due to their shared interest in modulating biological pathways involved in immune response and cellular processes. [] Further investigation is needed to determine if specific structural similarities contribute to shared or contrasting biological activities.
Xanthine derivatives
Compound Description: These compounds represent a diverse group of molecules under investigation for their potential medicinal properties. [] The general structure consists of a xanthine core with a wide array of substituents, leading to various pharmacological activities.
Relevance: Although xanthine derivatives do not share the central 4H-chromen ring system of 4-oxo-3-phenoxy-4H-chromen-7-yl N-[(benzyloxy)carbonyl]isoleucinate, they are included as related compounds due to their shared interest in exploring diverse chemical structures for novel therapeutic applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.